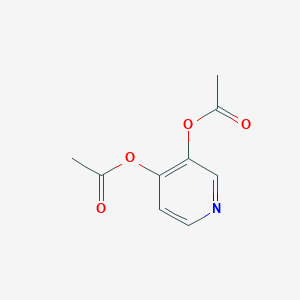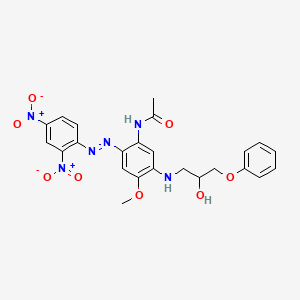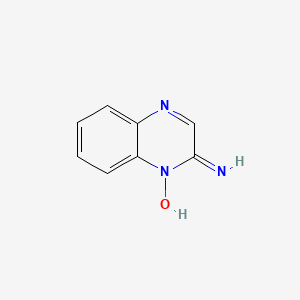
4(3H)-Quinazolinone, 6,8-dibromo-2-(phenylmethoxy)-3-(2-thiazolyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4(3H)-Quinazolinone, 6,8-dibromo-2-(phenylmethoxy)-3-(2-thiazolyl)- is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 6,8-dibromo-2-(phenylmethoxy)-3-(2-thiazolyl)- typically involves multi-step organic reactions. The starting materials often include substituted anilines and isatoic anhydride. The reaction conditions may involve:
Bromination: Using bromine or N-bromosuccinimide (NBS) to introduce bromine atoms.
Thiazole Formation: Using thioamides or other sulfur-containing reagents.
Methoxylation: Using phenol derivatives and methanol under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for such compounds may involve:
Batch Processing: For small-scale production.
Continuous Flow Chemistry: For large-scale production, ensuring consistent quality and yield.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride (LiAlH4).
Substitution: Halogen atoms (bromine) can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
Oxidation Products: Quinazolinone derivatives with additional oxygen-containing functional groups.
Reduction Products: Reduced quinazolinone derivatives.
Substitution Products: Quinazolinone derivatives with substituted halogen atoms.
科学研究应用
Chemistry
Catalysis: Used as ligands in catalytic reactions.
Synthesis: Intermediate in the synthesis of other complex organic molecules.
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.
Antimicrobial Activity: Potential use as an antimicrobial agent.
Medicine
Drug Development: Investigated for potential therapeutic applications, including anticancer and antiviral activities.
Industry
Material Science: Used in the development of new materials with specific properties.
作用机制
The mechanism of action of 4(3H)-Quinazolinone, 6,8-dibromo-2-(phenylmethoxy)-3-(2-thiazolyl)- involves interaction with molecular targets such as enzymes or receptors. The pathways involved may include:
Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate binding.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
相似化合物的比较
Similar Compounds
4(3H)-Quinazolinone: The parent compound with diverse biological activities.
6,8-Dibromo-4(3H)-Quinazolinone: A brominated derivative with similar properties.
2-(Phenylmethoxy)-4(3H)-Quinazolinone: A methoxylated derivative with unique characteristics.
Uniqueness
4(3H)-Quinazolinone, 6,8-dibromo-2-(phenylmethoxy)-3-(2-thiazolyl)- is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other quinazolinone derivatives.
属性
| 85178-79-6 | |
分子式 |
C18H11Br2N3O2S |
分子量 |
493.2 g/mol |
IUPAC 名称 |
6,8-dibromo-2-phenylmethoxy-3-(1,3-thiazol-2-yl)quinazolin-4-one |
InChI |
InChI=1S/C18H11Br2N3O2S/c19-12-8-13-15(14(20)9-12)22-17(25-10-11-4-2-1-3-5-11)23(16(13)24)18-21-6-7-26-18/h1-9H,10H2 |
InChI 键 |
FASBKBWLFKWEIR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)COC2=NC3=C(C=C(C=C3Br)Br)C(=O)N2C4=NC=CS4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![6H-Pyrrolo[2,3-g]quinoxaline](/img/structure/B13781532.png)
